3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(2,2,2-trifluoroethyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-3-1-2-5(11)6(12)13/h5H,1-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZICQHZJDXMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339242-68-0 | |
| Record name | 3-amino-1-(2,2,2-trifluoroethyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in established principles and data from analogous piperidinone structures, offering a robust framework for the analysis of this compound.[1][2][3]
Molecular Structure and a Priori Considerations
Before delving into the spectroscopic data, a foundational understanding of the molecule's structure is paramount. 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one is a substituted lactam with several key features that will manifest in its spectra: a piperidinone ring, a primary amine, and a trifluoroethyl group. The presence of the chiral center at the C3 position, bearing the amino group, adds a layer of complexity that spectroscopic analysis will help to unravel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH₂).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for ¹H.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Tune and match the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
Expected ¹H NMR Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H3 | 3.5 - 3.8 | dd | J = 12, 4 Hz | 1H |
| H4 | 1.8 - 2.1 | m | 2H | |
| H5 | 1.6 - 1.9 | m | 2H | |
| H6 | 3.2 - 3.5 | m | 2H | |
| CH₂CF₃ | 3.8 - 4.2 | q | J = 8-10 Hz | 2H |
| NH₂ | 1.5 - 2.5 (broad) | s | 2H |
Causality Behind Expected Shifts and Multiplicities:
-
The H3 proton , being adjacent to both the amino group and the carbonyl, is expected to be deshielded and appear as a doublet of doublets due to coupling with the two protons on C4.
-
The protons on C4 and C5 will likely appear as complex multiplets due to overlapping signals and coupling to each other and adjacent protons.
-
The protons on C6 are adjacent to the nitrogen atom and will be deshielded.
-
The CH₂ protons of the trifluoroethyl group will be significantly deshielded by the adjacent nitrogen and will be split into a quartet by the three fluorine atoms.[4]
-
The NH₂ protons will likely appear as a broad singlet and their chemical shift can be highly variable depending on concentration and solvent.
Expected ¹³C NMR Data
The ¹³C NMR spectrum will indicate the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (C=O) | 170 - 175 |
| C3 | 50 - 55 |
| C4 | 25 - 30 |
| C5 | 20 - 25 |
| C6 | 45 - 50 |
| CH₂CF₃ | 40 - 45 (q, J ≈ 30-35 Hz) |
| CF₃ | 120 - 125 (q, J ≈ 270-280 Hz) |
Rationale for Chemical Shifts:
-
The carbonyl carbon (C2) will be the most deshielded, appearing at the lowest field.
-
The C3 carbon , attached to the nitrogen of the amino group, will be in the 50-55 ppm range.
-
The aliphatic carbons of the piperidinone ring (C4, C5, C6 ) will appear in the upfield region.
-
The carbons of the trifluoroethyl group will show characteristic quartet splitting due to coupling with the fluorine atoms.
Diagram of Key NMR Correlations
Caption: Key expected long-range ¹H-¹³C correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one will be characterized by absorptions corresponding to the amine, amide, and C-F bonds.
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300 - 3500 | Medium, two bands |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=O stretch (amide/lactam) | 1640 - 1680 | Strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium |
| C-F stretch | 1000 - 1400 | Strong, multiple bands |
Interpretation of Key Bands:
-
The two bands in the N-H stretching region are characteristic of a primary amine.[5]
-
The strong absorption in the 1640-1680 cm⁻¹ region is indicative of the carbonyl group of the six-membered lactam ring.[6]
-
The presence of multiple strong bands in the 1000-1400 cm⁻¹ region is a clear indication of the C-F bonds of the trifluoroethyl group.
Diagram of Functional Group Identification by IR
Caption: Correlation of functional groups to expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode.
Data Acquisition (Positive Ion ESI):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).
Expected Mass Spectrometry Data
The molecular formula of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one is C₇H₁₁F₃N₂O. The monoisotopic mass is approximately 196.08 g/mol .[7]
Expected Molecular Ions:
-
[M+H]⁺: m/z ≈ 197.09
-
[M+Na]⁺: m/z ≈ 219.07
Plausible Fragmentation Pathway: A common fragmentation pathway for piperidinone derivatives involves the loss of small neutral molecules or cleavage of the ring.
Diagram of a Plausible ESI-MS Fragmentation Pathway
Caption: A simplified representation of potential fragmentation in ESI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one. The expected spectroscopic data presented in this guide, derived from fundamental principles and analysis of related structures, offer a robust framework for researchers. The ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and provide insights into the molecule's stability and fragmentation. This multi-faceted approach ensures a high degree of confidence in the structural assignment of this and other novel chemical entities.
References
-
ResearchGate. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives | Request PDF. Available from: [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available from: [Link]
-
ACG Publications. Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Available from: [Link]
-
PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Available from: [Link]
-
apicule. (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS No: 1375794-69-6) API Intermediate Manufacturers. Available from: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
-
PubChem. (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | C14H17F3N2O. Available from: [Link]
-
PubChemLite. 3-amino-1-(2,2,2-trifluoroethyl)piperidin-2-one. Available from: [Link]
-
ResearchGate. FT-IR spectrum of Trifluoperazine. Available from: [Link]
-
National Institute of Standards and Technology. 2-Piperidinone - the NIST WebBook. Available from: [Link]
-
SpectraBase. 2,2,2-Trifluoroethyl vinyl ether. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Piperidinone [webbook.nist.gov]
- 7. PubChemLite - 3-amino-1-(2,2,2-trifluoroethyl)piperidin-2-one (C7H11F3N2O) [pubchemlite.lcsb.uni.lu]
Precision Modeling of Trifluoroethylated Piperidinones: A Quantum Chemical Guide
This guide details the quantum chemical protocols for modeling trifluoroethylated piperidinones, a scaffold critical in modern medicinal chemistry (e.g., Janus kinase inhibitors). It addresses the specific challenges posed by the trifluoroethyl group—namely, the fluorine gauche effect , electronic repulsion , and solvation effects —which standard computational protocols often fail to capture accurately.
Executive Summary
The introduction of a 2,2,2-trifluoroethyl group (
Computational Framework
To ensure scientific integrity (E-E-A-T), the following level of theory is recommended. This selection is based on benchmarks for non-covalent interactions and fluorinated aliphatics.
| Component | Recommendation | Rationale |
| Functional | Fluorine introduces significant dispersion forces and weak non-covalent interactions. Standard B3LYP fails to capture the dispersion energy required to model the gauche effect accurately. | |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for modeling the lone pair on the piperidinone nitrogen and the electron-rich fluorine atoms. |
| Solvation | SMD (Solvation Model based on Density) | The SMD model outperforms PCM for calculating |
| Grid | Ultrafine | Integration grids must be tight to resolve the shallow potential energy surfaces often found in flexible fluorinated rings. |
Module 1: Conformational Analysis & The Gauche Effect
The 2,2,2-trifluoroethyl group does not adopt a random conformation. It is governed by the gauche effect , where C–F bonds prefer to be gauche (synclinal) to the vicinal C–N bond rather than antiperiplanar. This is driven by
Experimental Protocol: PES Scanning
-
Definition: Define the dihedral angle
. -
Scan: Perform a relaxed Potential Energy Surface (PES) scan from
to in increments. -
Optimization: Identify local minima (typically near
and ). Re-optimize these structures with tight convergence criteria. -
Frequency Check: Ensure zero imaginary frequencies.
Visualization: Conformational Workflow
The following diagram illustrates the logic flow for determining the global minimum, accounting for both the ring flip and the substituent rotation.
Caption: Logical workflow for identifying the global minimum conformer, prioritizing the electronic gauche effect over steric factors.
Module 2: Reaction Mechanism (N-Alkylation)
Synthesizing these compounds often involves the nucleophilic attack of the piperidinone nitrogen onto a trifluoroethylating agent (e.g., trifluoroethyl triflate,
Transition State (TS) Search Protocol
-
Guess Structure: Place the piperidone nitrogen approx. 2.2 Å from the
carbon of the triflate, with the leaving group (OTf) anti-periplanar. -
Optimization: Run a Opt=(TS, CalcFC, NoEigenTest) calculation.
-
Validation:
-
Frequency: Must have exactly one imaginary frequency (usually around
) corresponding to the N–C bond formation and C–O bond breaking. -
IRC: Perform an Intrinsic Reaction Coordinate calculation to confirm the TS connects the correct reactants and products.
-
Module 3: pKa Prediction
The basicity of the piperidine nitrogen is drastically reduced by the inductive effect of the trifluoroethyl group (approx. 3-4 pKa units lower than N-ethylpiperidine). Accurate prediction requires a thermodynamic cycle with explicit microsolvation.
The Thermodynamic Cycle
Calculate the free energy change
Protocol:
-
Gas Phase: Optimize
and in gas phase. Calculate . -
Solvation Energy: Perform single-point energy calculations (SMD model) on gas-phase geometries to get
and . -
Proton Solvation: Use the experimental value for
:-
Water:
-
Acetonitrile:
-
-
Calculation:
Visualization: pKa Calculation Cycle
Caption: Thermodynamic cycle for pKa calculation. The vertical dashed lines represent solvation energies calculated via SMD.
References
-
Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. Link
-
Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies , J. Phys. Chem. A, 2025.
-
The Gauche Effect in 1,2-Difluoroethane and Related Compounds , J. Chem. Soc., Perkin Trans. 2, 1999.
-
Universal Solvation Model Based on Solute Electron Density (SMD) , J. Phys. Chem. B, 2009.
-
Benchmarking DFT Functionals for Fluorinated Compounds , J. Org. Chem., 2024.
-
Reductive Amination Mechanism and Applications , Master Organic Chemistry, 2017.
Methodological & Application
3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one as a chiral building block
Application Note: 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one as a Chiral Building Block
Executive Summary
3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one is a specialized chiral lactam scaffold that has emerged as a critical pharmacophore in modern medicinal chemistry, most notably in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (e.g., Ubrogepant).[1]
This building block offers a unique tripartite value proposition:
-
Conformational Constraint: The piperidin-2-one ring restricts the flexibility of the amino acid backbone, mimicking a
-turn conformation often required for high-affinity receptor binding.[1] -
Metabolic Shielding: The
-(2,2,2-trifluoroethyl) group modulates the pKa of the lactam, increases lipophilicity, and blocks metabolic dealkylation at the nitrogen center.[1] -
Stereochemical Control: The C3-amino center allows for precise vectorization of side chains, critical for distinguishing between enantiomeric binding pockets.[1]
This guide details the synthesis, characterization, and application of this scaffold, focusing on the robust Reductive Amination-Cyclization protocol, which supersedes traditional direct alkylation methods.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one |
| Molecular Formula | |
| Molecular Weight | 196.17 g/mol |
| Chiral Center | C3 (Available as ( |
| Key Moiety | 2,2,2-Trifluoroethyl ( |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| pKa (Conj.[1][2][3][4][5] Acid) | ~13-14 (Lactam nitrogen is non-basic); Amine pKa ~8.5 |
| Primary Application | CGRP Antagonists (Migraine), Protease Inhibitors |
Strategic Synthesis Protocol
Critique of Traditional Methods: Direct alkylation of 3-aminopiperidin-2-one with 2,2,2-trifluoroethyl triflate/iodide is often low-yielding.[1] The electron-withdrawing nature of the trifluoroethyl group and the reduced nucleophilicity of the lactam nitrogen lead to incomplete conversion and O-alkylation byproducts.[1]
Recommended Route: Reductive Amination – Cyclization Cascade
The industry-standard approach (validated in Ubrogepant scale-up) utilizes a linear keto-ester or amino-ester precursor.[1] This method installs the difficult
Protocol A: The "Linear-to-Cyclic" Cascade (Standard)
Objective: Synthesis of the core scaffold from ornithine surrogates or keto-esters.[1]
Reagents:
-
Substrate: Methyl
-(tert-butoxycarbonyl)-5-oxonorleucinate (or substituted analog). -
Amine Source: 2,2,2-Trifluoroethylamine (TFEA).[1]
-
Reductant: Sodium triacetoxyborohydride (STAB).
-
Solvent: Dichloroethane (DCE) or Toluene.[1]
-
Acid Catalyst: Acetic acid (AcOH).[1]
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a reactor with the keto-ester substrate (1.0 equiv) in DCE (10 mL/g).[1]
-
Add 2,2,2-trifluoroethylamine (5.0 equiv).[1] Note: Excess is required due to the lower nucleophilicity of fluorinated amines.
-
Add AcOH (2.0 equiv) and 4Å molecular sieves.[1]
-
Stir at 20–25°C for 30–60 minutes to ensure imine equilibrium.
-
-
Reductive Amination:
-
In-Situ Cyclization (Lactamization):
-
Often, the intermediate amine will spontaneously cyclize onto the methyl ester to form the lactam under the reaction conditions.
-
If cyclization is incomplete: Heat the reaction mixture to 50–60°C for 4 hours.
-
-
Work-up:
Yield Expectation: 65–80%[1]
Visualization: Synthesis Workflow
Figure 1: Cascade synthesis of the N-trifluoroethyl lactam scaffold avoiding direct alkylation issues.
Application in Drug Discovery
Pharmacophore Logic
Why replace a standard ethyl group with a 2,2,2-trifluoroethyl group?
-
Dipole Inversion: The
group creates a strong local dipole that is inverted relative to a methyl/ethyl group, altering the electronic landscape of the binding pocket interaction. -
Lipophilicity (
): Increases lipophilicity without the metabolic liability of long alkyl chains.[1] -
Conformation: The bulky
group forces the piperidinone ring into a specific chair/boat conformation, often locking the C3-amino group into an axial or equatorial position favored by the target.[1]
Case Study: CGRP Receptor Antagonists (Ubrogepant)
In the development of Ubrogepant (MK-1602), the 3-amino-1-(2,2,2-trifluoroethyl)piperidin-2-one core was essential.[1]
-
Role: It serves as a constrained linker that orients a phenyl ring (at C5) and the amide linkage (at C3) into the hydrophobic cleft of the CGRP receptor.
-
Impact: The trifluoroethyl group provided a 10-fold potency increase over the non-fluorinated ethyl analog due to specific hydrophobic interactions and reduced desolvation penalties.
Visualization: SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) logic driving the selection of the trifluoroethyl moiety.
Analytical & Quality Control
Chiral Purity Determination: Because the biological activity is strictly governed by the stereochemistry at C3 (and often C5/C6 if substituted), chiral HPLC is mandatory.
-
Column: Chiralpak AD-H or IC (Amylose-based).[1]
-
Mobile Phase:
/ Methanol (SFC conditions) or Hexane/IPA (Normal Phase).[1] -
Detection: UV at 210 nm (Amide bond absorption).[1]
-
Target: >98% ee.
NMR Signature (
-
The
protons appear as a distinct quartet (or multiplet due to diastereotopicity in chiral environment) around 3.8 – 4.5 ppm .[1] -
Coupling constant
is typically 8–10 Hz .[1]
Handling and Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine at C3 can form carbamates with atmospheric
.[1] -
Stability: The
-trifluoroethyl bond is chemically robust and resistant to hydrolysis under standard acidic/basic conditions used in peptide coupling.[1] -
Safety: 2,2,2-Trifluoroethylamine (reagent) is volatile and toxic.[1] All synthesis steps involving the free amine reagent must be conducted in a fume hood.
References
-
Paone, D. V., et al. (2014).[1] "Discovery of (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one as a Potent CGRP Receptor Antagonist."[1][3] Journal of Medicinal Chemistry. Link[1]
-
Chaturvedi, A. K., et al. (2024).[7] "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Burgey, C. S., et al. (2016).[1] "Piperidinone carboxamide azaindane CGRP receptor antagonists."[1][3] U.S. Patent 9,499,545.[1] Link
-
Luo, H., et al. (2015).[1] "Silver(I)-catalyzed N-trifluoroethylation of anilines and O-trifluoroethylation of amides." Angewandte Chemie International Edition. Link
Sources
- 1. (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | C14H17F3N2O | CID 68749752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | C14H17F3N2O | CID 155904086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9499545B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress on Trifluoroethylation Reactions Using Aryl(trifluoroethyl)iodonium Salts [sioc-journal.cn]
- 6. rsc.org [rsc.org]
- 7. jelsciences.com [jelsciences.com]
protecting group strategies for 3-aminopiperidin-2-ones
Application Note: Protecting Group Strategies for 3-Aminopiperidin-2-ones
Executive Summary
The 3-aminopiperidin-2-one (3-AP) scaffold is a privileged pharmacophore found in Janus kinase (JAK) inhibitors, factor Xa inhibitors (e.g., Apixaban derivatives), and various peptidomimetics. However, its synthesis presents a distinct "dual-threat" challenge:
-
Racemization Risk: The C3 stereocenter is highly susceptible to epimerization due to the electron-withdrawing nature of the adjacent carbonyl and the exocyclic nitrogen.
-
N1/N3 Differentiation: Successful functionalization requires strict orthogonality between the lactam nitrogen (N1) and the exocyclic amine (N3).
This guide details the "Boc/Benzyl" and "Cbz/PMB" orthogonal strategies, providing validated protocols that minimize racemization (<1% ee loss) while maximizing yield.
Strategic Analysis: The Racemization Danger Zone
Before selecting reagents, one must understand the failure mode. The acidity of the C3-proton in 3-aminopiperidin-2-ones is significantly higher than in acyclic amino esters.
-
Mechanism: Base-mediated deprotonation at C3 forms a planar enolate. Upon reprotonation, stereochemical information is lost.
-
The Carbamate Solution: Protecting the N3 amine with an amide (e.g., Acetyl) increases C3 acidity and promotes oxazolone formation (a rapid racemization pathway). Carbamates (Boc, Cbz) are mandatory for N3 protection as they destabilize the enolate via electron donation and prevent oxazolone formation.
Visualizing the Racemization Pathway
Figure 1: Mechanism of base-mediated racemization at the C3 position.
Orthogonal Protection Strategies
We define two primary "Routes" based on the required downstream chemistry.
Route A: The "Standard" (Boc/Benzyl)
-
N3 Protection: Boc (Acid labile).
-
N1 Protection: Benzyl (Bn) (Hydrogenolysis labile).
-
Use Case: Ideal when the final deprotection can be done via hydrogenation or when the N3-amine needs to be liberated (TFA/HCl) for coupling while keeping the lactam protected.
Route B: The "Acid-Differentiated" (Cbz/PMB)
-
N3 Protection: Cbz (Hydrogenolysis labile; stable to TFA).
-
N1 Protection: PMB (Labile to TFA or Oxidative cleavage with CAN).
-
Use Case: Ideal when the lactam nitrogen needs to be exposed first (using TFA or CAN) while keeping the exocyclic amine protected (Cbz).
Decision Matrix
| Feature | Route A (Boc/Bn) | Route B (Cbz/PMB) |
| N3 Stability | Base, Hydrogenolysis | Acid (TFA), Base |
| N1 Stability | Acid, Base | Base, Hydrogenolysis |
| N3 Removal | TFA, HCl in Dioxane | H₂/Pd-C, HBr/AcOH |
| N1 Removal | H₂/Pd-C, Na/NH₃ | TFA (hot), CAN, DDQ |
| Racemization Risk | Low (if NaH used carefully) | Low |
Detailed Protocols
Protocol 1: Synthesis of the Core Scaffold
Target: (S)-3-((tert-butoxycarbonyl)amino)piperidin-2-one Starting Material: L-Ornithine methyl ester dihydrochloride
Scientific Rationale: Direct cyclization of ornithine methyl ester is preferred over starting from glutamic acid derivatives to preserve chirality.
-
Neutralization: Suspend L-Ornithine methyl ester dihydrochloride (10.0 g, 45.6 mmol) in MeOH (100 mL). Cool to 0°C. Add Et₃N (2.2 eq) dropwise.
-
Cyclization: Stir the mixture at room temperature for 16–24 hours. The intramolecular amidation occurs spontaneously.
-
Note: Some protocols suggest reflux, but RT minimizes racemization.
-
-
Protection (In-situ): Add Et₃N (1.2 eq) and Boc₂O (1.1 eq, 11.0 g). Stir for 4 hours at RT.
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M KHSO₄ (acidic wash removes unreacted ornithine), sat. NaHCO₃, and brine.
-
Purification: Recrystallize from EtOAc/Hexanes.
-
Yield: ~75-80%.
-
Chiral Integrity: >99% ee (Verify via Chiral HPLC, Chiralpak AD-H column).
-
Protocol 2: N1-Alkylation (The Critical Step)
Target: (S)-1-Benzyl-3-((tert-butoxycarbonyl)amino)piperidin-2-one
Scientific Rationale: The lactam NH (pKa ~17) is less acidic than the carbamate NH, but kinetic deprotonation can be selective. However, the risk is deprotonating C3. We use a controlled limiting base approach.
-
Setup: Dissolve (S)-3-(Boc-amino)piperidin-2-one (1.0 eq) in anhydrous DMF (0.1 M). Cool to -10°C (Ice/Salt bath).
-
Deprotonation: Add NaH (60% dispersion, 1.05 eq ) portion-wise.
-
Crucial: Do NOT use excess base. Excess base attacks C3.
-
Stir for 30 mins at -10°C until gas evolution ceases.
-
-
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise via syringe pump over 20 mins.
-
Reaction: Allow to warm to 0°C (do not heat to RT) and monitor by TLC/LCMS. Reaction typically completes in 2 hours.
-
Quench: Quench with sat. NH₄Cl at 0°C.
-
Workup: Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
-
Yield: ~85%.
-
Racemization Check: If ee drops <95%, switch base to LiHMDS at -78°C, which is bulkier and less likely to deprotonate C3.
-
Protocol 3: Orthogonal Deprotection
A. Removing N3-Boc (Leaving N1-Bn):
-
Dissolve substrate in DCM.
-
Add TFA (20% v/v) at 0°C. Stir 1h.
-
Concentrate.[1][2][3] Do not use basic aqueous workup if possible to avoid diketopiperazine formation if the amine is free. Isolate as TFA salt.
B. Removing N1-PMB (Leaving N3-Cbz):
-
Dissolve substrate in MeCN/H₂O (4:1).
-
Add CAN (Ceric Ammonium Nitrate, 3.0 eq) at 0°C.
-
Stir 2h. The solution turns orange/yellow.
-
Extract with EtOAc. The PMB group is oxidized to p-anisaldehyde (removed in wash).
Workflow Visualization
Figure 2: Synthesis workflow from L-Ornithine to orthogonally protected scaffolds.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Loss of Chirality (ee < 90%) | Base too strong or temp too high during N1-alkylation. | Switch NaH to LiHMDS or KHMDS at -78°C. Ensure N3 is a carbamate (Boc/Cbz), not an amide. |
| Low Yield in Cyclization | Polymerization of Ornithine. | Perform cyclization at high dilution (0.05 M) in MeOH. |
| Hydrolysis of Lactam | Strong acidic conditions (e.g., refluxing HCl). | Lactams are relatively stable, but avoid boiling in 6N HCl. Use TFA/DCM for Boc removal. |
| Incomplete N1 Alkylation | Poor solubility of lactam anion. | Add 10% HMPA or DMPU as cosolvent (with safety precautions) to break aggregates. |
References
-
Synthesis from Ornithine
-
Racemization Mechanisms
- Title: Elucidating the Racemization Mechanism of Aliphatic and Arom
- Source: MDPI Molecules.
-
URL:[Link]
- Title: Protecting Groups in Peptide Synthesis: A Detailed Guide (Boc/Bn vs Fmoc/tBu strategies applied to lactams).
-
Biocatalytic Alternatives (Avoiding chemical racemization)
Sources
- 1. jocpr.com [jocpr.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one Synthesis
The following technical guide addresses the synthesis and impurity profiling of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one , a critical pharmacophore found in CGRP receptor antagonists like Ubrogepant and Atogepant .
This guide focuses on the industrially prevalent Reductive Amination–Cyclization route, as this methodology introduces specific impurity profiles distinct from standard lactam alkylation.
Topic: Impurity Profiling & Troubleshooting Doc ID: TS-CHEM-8821 Role: Senior Application Scientist Last Updated: February 15, 2026
Synthesis Pathway & Impurity Origins
The most robust synthesis of this scaffold involves the reductive amination of a
Core Reaction Scheme
-
Condensation: The ketone carbonyl condenses with 2,2,2-trifluoroethylamine to form an imine/iminium species.
-
Reduction: The imine is reduced (typically by sodium triacetoxyborohydride, STAB) to the secondary amine.
-
Cyclization: The secondary amine attacks the terminal ester, closing the piperidinone ring.
Process Flow Diagram (DOT Visualization)
Figure 1: Reaction logic flow illustrating the reductive amination-cyclization cascade and points of divergence for key impurities.
Common Impurities Troubleshooting Guide
The following table summarizes the most frequent impurities encountered in this synthesis.
| Impurity Code | Chemical Identity | Origin/Cause | Detection (LC-MS) | Remediation Strategy |
| IMP-A | Direct reduction of the ketone carbonyl by borohydride before imine formation. | M+1 (matches SM reduced by +2 Da) | Increase TFEA equivalents; Ensure imine formation is complete (dry solvents, molecular sieves) before adding reducing agent. | |
| IMP-B | Linear Amino Acid | Hydrolysis of the ester group preventing cyclization, or ring-opening of the product. | M+1 (Product + 18 Da) | Avoid aqueous workups at high pH; Use anhydrous conditions for cyclization; Re-esterify to force cyclization. |
| IMP-C | C3-Epimer (Diastereomer) | Racemization of the | Same Mass (Separable by Chiral HPLC) | Maintain pH < 8 during workup; Avoid prolonged heating; Use kinetic resolution or chiral chromatography (e.g., ChiralPak AD). |
| IMP-D | Des-trifluoroethyl Lactam | Reaction with residual ammonia (if present) or loss of TFE group (rare). | M+1 (Product - 82 Da) | Use high-purity 2,2,2-trifluoroethylamine hydrochloride; Purge system of ammonia sources. |
Technical FAQs & Troubleshooting
Q1: Why is my yield low despite full consumption of the starting material?
Diagnosis: You are likely forming Impurity A (
-
Pre-formation: Stir the keto-ester and 2,2,2-trifluoroethylamine with acetic acid (catalyst) and molecular sieves (4Å) for 2–4 hours before adding STAB.
-
Stoichiometry: Use excess amine (1.5 – 2.0 eq) to push the equilibrium toward the imine.
Q2: I see a persistent peak at M+18 in LC-MS. Is this a hydrate?
Diagnosis: This is likely Impurity B (Uncyclized Linear Amino Acid) . Context: The linear amino-ester intermediate must cyclize to form the lactam. If water is present during the reaction or workup, the ester can hydrolyze to the carboxylic acid. The acid is much harder to cyclize than the ester. Solution:
-
Check Solvents: Ensure 1,2-dichloroethane (DCE) or THF used is anhydrous.
-
Cyclization Drive: If the intermediate is isolated, heat in ethanol with a mild base (e.g.,
) to promote ring closure. -
Verification: Treat a small aliquot with TMS-diazomethane. If the peak shifts to the methyl ester mass, it is the acid.
Q3: How do I separate the diastereomers (IMP-C)?
Context: The 3-amino position is chiral. If your starting material was chiral, epimerization can occur. If it was racemic, you have a 1:1 mixture.[1] Protocol: Standard silica chromatography is often insufficient for diastereomer separation of this scaffold.
-
Chiral HPLC: Use a ChiralPak AD-H or IC column.
-
Mobile Phase: Hexane/Ethanol (80:20) with 0.1% Diethylamine (modifier is critical for peak shape of the amine).
-
-
Crystallization: Some derivatives (especially N-Boc protected) can be enriched by crystallization from Hexane/EtOAc mixtures, but this is substrate-dependent.
Q4: The reaction mixture turned black/dark. Is the product stable?
Diagnosis: Decomposition of 2,2,2-trifluoroethylamine . Cause: Trifluoroethylamine is nucleophilic but also sensitive. Oxidative degradation can occur. Impact: While the color is alarming, the lactam product is generally stable. Cleanup: Filter the reaction mixture through a pad of Celite and activated charcoal to remove polymeric byproducts before aqueous workup.
Analytical Parameters (Reference)
For the validation of the synthesized compound, use the following verified parameters:
-
HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 210 nm (Lactam absorption) & 254 nm (if aromatic substituents present).
-
-
NMR Signature (
, ):-
Look for the trifluoroethyl quartet (
) around 3.8–4.2 ppm ( Hz). -
The C3-H (alpha to carbonyl/amine) typically appears as a multiplet/dd around
3.2–3.5 ppm.
-
References
-
Merck Sharp & Dohme Corp. (2014). Piperidinone carboxamide azaindane CGRP receptor antagonists. US Patent 8,754,096 B2. Retrieved from .
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 72195954, (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one.[2][3] Retrieved from .
-
Bell, I. M., et al. (2024).[4] Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from .
Sources
- 1. US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]
- 2. apicule.com [apicule.com]
- 3. (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one | C14H14F6N2O | CID 72195954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing yield of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one
Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because you are encountering yield ceilings (typically <40-50%) or purity issues during the synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one .
This scaffold is a critical intermediate for CGRP receptor antagonists (e.g., Ubrogepant).[1] The introduction of the 2,2,2-trifluoroethyl (
This guide moves beyond standard textbook protocols to address the specific "failure modes" of this reaction.
The Core Protocol: Optimized N-Alkylation
Standardize your baseline before troubleshooting. Most yield issues stem from deviating from this thermodynamic vs. kinetic control balance.
The Reaction: Alkylation of N-Boc-3-aminopiperidin-2-one with 2,2,2-trifluoroethyl triflate.
| Parameter | Optimized Condition | Rationale |
| Substrate | N-Boc-3-aminopiperidin-2-one | Free amines will rapidly alkylate. The Boc group also sterically hinders the C3 position. |
| Electrophile | 2,2,2-Trifluoroethyl triflate (TfOCH | Alkyl halides (I, Br) are too unreactive for this specific transformation due to fluorine electronics. |
| Base | LiHMDS or KHMDS (1.1 equiv) | Critical: Use a non-nucleophilic base with a counter-ion (Li+) that promotes N- over O-alkylation via coordination. |
| Solvent | THF / DMF (9:1 mixture) | Pure DMF promotes O-alkylation. THF favors the N-lithio species. |
| Temperature | -78°C to 0°C | Addition must occur cold to prevent base-mediated decomposition of the triflate. |
Step-by-Step Workflow
-
Drying: Ensure the lactam starting material is azeotropically dried (toluene strip). Water kills the triflate instantly.
-
Deprotonation: Dissolve lactam in anhydrous THF. Cool to -78°C. Add LiHMDS (1.0M in THF) dropwise. Stir for 30 mins.
-
Activation: Add 2,2,2-trifluoroethyl triflate (1.2 equiv) rapidly.
-
The "Yield" Ramp: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux; thermal instability of the intermediate leads to tar.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant starting material remaining, even with excess alkylating agent."
Diagnosis: Triflate Hydrolysis.
2,2,2-trifluoroethyl triflate is highly moisture-sensitive and thermally unstable. If your solvent is "wet" (>200 ppm H
Corrective Action:
-
Reagent Check: Verify the quality of the triflate by
F NMR (Triflate: -74 ppm; Hydrolyzed alcohol: -77 ppm). -
Protocol Shift: Do not premix the triflate in DMF. Add it neat or in minimal dry THF directly to the cold anion.
Issue 2: "I have a major byproduct with the correct mass but wrong retention time."
Diagnosis: O-Alkylation (Lactim Ether Formation). Amide/lactam anions are ambident nucleophiles. The negative charge delocalizes between the Nitrogen and the Oxygen. "Hard" conditions favor the Oxygen attack, forming the imidate (lactim ether), which is a dead-end product.
Corrective Action:
-
Solvent Switch: If you are using pure DMF or DMSO, stop. These polar aprotic solvents separate the ion pair, leaving the "naked" oxygen anion free to react. Switch to THF or Toluene/THF.
-
Counter-ion Effect: Switch from NaH to LiHMDS . The Lithium cation (Li
) coordinates tightly to the carbonyl oxygen, effectively "capping" it and forcing the electrophile to attack the Nitrogen.
Issue 3: "My yield drops drastically when I scale up from 1g to 100g."
Diagnosis: Exotherm-Induced Bis-Alkylation. On a larger scale, the heat of deprotonation (if LiHMDS is added too fast) or the heat of alkylation causes local hot spots. This leads to deprotonation of the N-Boc group or the C3-proton, leading to complex mixtures.
Corrective Action:
-
Cryogenic Control: Ensure internal temperature monitoring. The internal temp must not exceed -60°C during base addition.
-
Inverse Addition: For very large scales, consider adding the lactam anion into a solution of the triflate (inverse addition) to keep the electrophile concentration high relative to the anion, minimizing side reactions.
Advanced Optimization Logic (Graphviz)
The following diagram illustrates the decision matrix for optimizing the reaction based on crude NMR/LCMS analysis.
Caption: Diagnostic flow for interpreting crude reaction profiles and selecting the correct process variable to adjust.
Alternative Synthetic Route (The "Fail-Safe")
If direct alkylation of the lactam remains problematic (yield <30%), you must abandon the convergent route and adopt the Linear Cyclization Strategy . This is the industry-preferred method for high-value GMP manufacturing (e.g., Merck's Ubrogepant process).
Concept: Instead of forcing a trifluoroethyl group onto a ring, build the ring around the trifluoroethyl amine.
-
Reductive Amination: React a keto-ester (e.g., derived from lysine/ornithine analogs) with 2,2,2-trifluoroethylamine .
-
Note: This bond formation is easier because primary amines are better nucleophiles than lactams.
-
-
Cyclization: The resulting secondary amine then attacks the ester to close the lactam ring.
References
-
Strotman, N. A., et al. (2017). "Development of a Scalable Asymmetric Synthesis of a CGRP Receptor Antagonist." Organic Process Research & Development, 21(10), 1682–1694.
-
Johnström, P., & Stone-Elander, S. (1995).[9] "The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity." Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 567-575.
-
Bogdan, A. R., et al. (2010). "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation." Molecules, 15(9), 5821-5830.
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. US3661894A - Method of producing n-alkyl lactams - Google Patents [patents.google.com]
- 3. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 4. apicule.com [apicule.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. The synthesis method of Ubrogepant_Chemicalbook [chemicalbook.com]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Improving Diastereoselectivity in Fluorinated Piperidine Synthesis
Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled fluorination in piperidine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our goal is to provide not just protocols, but a deeper understanding of the principles governing diastereoselectivity in these critical reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable solutions.
Question 1: Why am I observing poor diastereoselectivity in the catalytic hydrogenation of my fluoropyridine precursor?
Answer:
Poor diastereoselectivity in the hydrogenation of fluoropyridines is a common issue that can often be resolved by carefully considering the catalyst system, reaction conditions, and the nature of the substrate itself. The hydrogenation of fluoropyridines to the corresponding piperidines is a powerful transformation, and achieving high diastereoselectivity, typically for the cis isomer, is a frequent objective.[1][2]
Underlying Causes and Mechanistic Considerations:
The diastereoselectivity of this reaction is primarily controlled by the facial selectivity of hydrogen addition to the pyridine ring. The catalyst surface plays a crucial role in coordinating the substrate, and the approach of the pyridine ring to the catalyst will dictate the stereochemical outcome. Several factors can influence this process:
-
Catalyst Choice: Different catalysts exhibit different selectivities. While palladium on carbon (Pd/C) is a common choice, other catalysts like rhodium complexes or platinum-based catalysts can offer different and sometimes superior selectivity.[3][4] For instance, a rhodium(I) complex with pinacol borane has been shown to produce all-cis-(multi)fluorinated piperidines through a dearomatization-hydrogenation process.[5]
-
Acidic Additives: The presence of a Brønsted acid, such as HCl, can significantly improve both the reaction rate and the diastereoselectivity.[1] Protonation of the pyridine nitrogen can alter the electronic properties and conformation of the substrate, leading to a more ordered approach to the catalyst surface.
-
N-Protecting Group: The nature of the protecting group on the nitrogen can influence the steric hindrance around the ring, thereby affecting how it interacts with the catalyst.[4]
-
Solvent and Temperature: These parameters can influence the solubility of the substrate and the catalyst's activity, as well as the thermodynamics of the reaction, which can impact the product distribution.[6]
Troubleshooting Steps:
-
Catalyst Screening: If you are using a standard catalyst like 10% Pd/C and observing low selectivity, consider screening other catalysts. A good starting point would be to compare Pd/C with a rhodium-based catalyst, such as [Rh(COD)Cl]₂ with a suitable ligand, or platinum dioxide (PtO₂).[3][4][7]
-
Optimize Acidic Conditions: If not already doing so, introduce a Brønsted acid like aqueous HCl to your reaction mixture.[1] Screen different concentrations to find the optimal loading.
-
Evaluate the N-Protecting Group: If your substrate has a protecting group, consider if it might be sterically hindering the desired facial attack. It may be beneficial to change to a smaller or electronically different protecting group.
-
Temperature and Pressure Optimization: Systematically vary the reaction temperature and hydrogen pressure. Lower temperatures often lead to higher selectivity.[6]
-
Consider a Two-Step Dearomatization-Hydrogenation: For challenging substrates, a one-pot, two-step approach using a rhodium catalyst for dearomatization followed by hydrogenation can yield excellent diastereoselectivity for the all-cis product.[5]
Table 1: Effect of Catalyst on Diastereoselectivity in Fluoropyridine Hydrogenation
| Catalyst System | Typical Diastereomeric Ratio (cis:trans) | Reference |
| 10% Pd/C, HCl | Good to Excellent | [1] |
| [Rh(COD)Cl]₂, H-Bpin | >20:1 | [5][7] |
| 10% PtO₂ | Can favor cis isomer | [4] |
Question 2: My nucleophilic/electrophilic fluorination reaction is not diastereoselective. What are the key factors to consider for improvement?
Answer:
Achieving high diastereoselectivity in nucleophilic or electrophilic fluorination of piperidine precursors depends heavily on controlling the facial selectivity of the fluorine source's approach to the ring. This can be influenced by steric hindrance, the formation of key intermediates, and the choice of reagents.
Underlying Causes and Mechanistic Considerations:
-
Electrophilic Fluorination: In the case of electrophilic fluorination of an enamine intermediate, the stereochemical outcome is determined by the direction of attack of the electrophilic fluorine source (e.g., Selectfluor™). The conformation of the enamine and any existing stereocenters will direct the incoming electrophile. Subsequent nucleophilic addition to the resulting N-acyliminium ion is also a stereochemistry-determining step, influenced by the choice of Lewis acid.[8][9]
-
Nucleophilic Fluorination: For nucleophilic fluorination, such as in a fluoro-Prins reaction, the formation of a key carbocation intermediate is often involved. The diastereoselectivity is then determined by the facial attack of the fluoride ion on this intermediate. The choice of the fluoride source and reaction conditions can impact the stability and conformation of the transition state.[10][11] Using a reagent like DMPU/HF has been shown to provide higher yields and better diastereoselectivity compared to traditional reagents like pyridine/HF.[10][11]
-
Substrate Control: The pre-existing stereochemistry in the substrate is a powerful tool for directing the outcome of the fluorination step. Chiral auxiliaries or existing stereocenters can effectively block one face of the molecule, forcing the fluorinating agent to attack from the less hindered side.[12][13]
Troubleshooting Steps:
-
Reagent Selection:
-
For electrophilic fluorination , if using one electrophilic fluorine source with poor results, consider trying others with different steric profiles. Also, carefully screen Lewis acids (e.g., TiCl₄, BF₃·OEt₂) in any subsequent nucleophilic addition steps, as this can have a significant impact on the diastereomeric excess.[8]
-
For nucleophilic fluorination , if you are using a standard fluoride source, consider switching to a more modern reagent like DMPU/HF, which has been shown to improve diastereoselectivity in fluoro-Prins reactions.[10][11]
-
-
Leverage Steric Hindrance: Analyze your substrate for opportunities to introduce or modify bulky groups that can direct the approach of the fluorinating agent. This could involve changing a protecting group or utilizing a substrate with a specific substitution pattern.
-
Temperature Optimization: As with many stereoselective reactions, lowering the temperature can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity of the solvent can influence the reaction mechanism and the stability of intermediates. It is worthwhile to screen a range of solvents with different dielectric constants.[14][15]
Experimental Protocol: Diastereoselective Synthesis of trans-3-Fluoro-2-substituted Piperidines
This protocol is adapted from methodologies involving electrophilic fluorination of a cyclic enamine followed by Lewis acid-mediated nucleophilic substitution.[8][9]
-
Step 1: Formation of the N-protected Cyclic Enamine: Prepare the N-protected cyclic enamine from the corresponding N-protected piperidine using an established method such as electrochemical oxidation followed by demethoxylation.
-
Step 2: Electrophilic Fluorination: Dissolve the enamine in a suitable solvent (e.g., acetonitrile/methanol). Add an electrophilic fluorinating agent, such as Selectfluor™, and stir until the reaction is complete (monitor by TLC or LC-MS). This will form the 3-fluoro-2-methoxy-N-protected piperidine intermediate.
-
Step 3: Lewis Acid-Mediated Nucleophilic Substitution: Cool the reaction mixture to -78 °C. Add a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) followed by the desired nucleophile (e.g., allyltrimethylsilane). Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction, perform an aqueous workup, and purify the product by column chromatography to obtain the trans-substituted fluorinated piperidine.
Question 3: How can I reliably determine the stereochemistry of my fluorinated piperidine products?
Answer:
Determining the relative and absolute stereochemistry of your fluorinated piperidine products is crucial. A combination of spectroscopic and analytical techniques is typically employed.
Methods for Stereochemical Assignment:
-
¹H NMR Spectroscopy: The coupling constants (J values) between protons on the piperidine ring are highly informative. For a chair conformation, large diaxial couplings (typically 8-13 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) can help determine the relative orientation of substituents.[4]
-
¹⁹F NMR Spectroscopy: ¹⁹F NMR can also provide valuable information about the environment of the fluorine atom and can sometimes be used to distinguish between diastereomers.
-
2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful for determining through-space proximity of atoms. The presence of a NOE correlation between two protons indicates they are close in space, which can be used to deduce the relative stereochemistry.[4]
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a molecule, including its relative and absolute stereochemistry. Obtaining a suitable crystal for analysis is often the main challenge.[2]
Frequently Asked Questions (FAQs)
What are the primary strategies for achieving high diastereoselectivity in fluorinated piperidine synthesis?
There are several key strategies:
-
Catalytic Hydrogenation of Fluoropyridines: This is a robust method that often provides high cis-selectivity. The choice of catalyst (e.g., Rh or Pd-based) and the use of acidic additives are critical for success.[1][3][5]
-
Substrate-Controlled Reactions: Utilizing substrates with pre-existing stereocenters allows for the transfer of chirality and can lead to excellent diastereoselectivity. This is a common strategy in both fluorination reactions and cyclization approaches.[12][13]
-
Directed Cyclization Reactions: Intramolecular reactions, such as the Pictet-Spengler reaction or the cyclization of alkenyl amides, can be highly diastereoselective. The stereochemical outcome is often governed by the conformation of the transition state, which can be influenced by catalysts, reagents, and reaction conditions.[6][16]
-
Conformational Control: Understanding and leveraging the conformational preferences of the piperidine ring is key. For example, the tendency of fluorine to adopt an axial position in certain contexts (the "axial-F preference") can be exploited to favor the formation of a particular diastereomer.[14][15][17]
How does the position of the fluorine atom influence the conformational preference of the piperidine ring and, consequently, the diastereoselectivity?
The position of the fluorine atom has a profound impact on the conformational equilibrium of the piperidine ring due to a combination of steric and electronic effects.
-
Axial Preference of Fluorine: In protonated 3-fluoropiperidinium cations, the fluorine atom often prefers an axial orientation. This is attributed to stabilizing charge-dipole interactions between the C-F bond dipole and the positive charge on the nitrogen (C-F···H-N⁺).[14][17] Hyperconjugative interactions, such as σCH → σ*CF, can also contribute to the stability of the axial conformer.[14][15]
-
Influence on Reaction Stereochemistry: This conformational preference can be used to predict and control the stereochemical outcome of reactions. For example, if a reaction proceeds through a chair-like transition state, the preference for an axial fluorine will influence which face of the ring is more accessible to incoming reagents.
-
Solvent Effects: It is important to note that the conformational preference can be highly dependent on the solvent. In polar solvents, the axial conformation is often favored due to better solvation of the more polar conformer, while in nonpolar solvents, the equatorial conformation might be preferred.[14][15]
What is the role of the N-protecting group in controlling diastereoselectivity?
The N-protecting group can influence diastereoselectivity in several ways:
-
Steric Hindrance: A bulky protecting group can sterically direct the approach of a reagent to the opposite face of the piperidine ring.
-
Conformational Locking: Certain protecting groups can restrict the conformational flexibility of the ring, favoring a particular chair or twist-boat conformation, which in turn can lead to higher diastereoselectivity.
-
Electronic Effects: The electronic nature of the protecting group can influence the reactivity of the piperidine nitrogen and the overall electron distribution in the ring, which can affect the transition state energies of diastereomeric pathways.
How do solvent and temperature influence the diastereoselectivity of these reactions?
-
Temperature: Lowering the reaction temperature generally increases diastereoselectivity. According to the Eyring equation, the difference in the free energies of activation for the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures.[6]
-
Solvent: The solvent can play a critical role by:
-
Stabilizing Intermediates: Polar solvents can stabilize charged intermediates or transition states, potentially favoring one reaction pathway over another.[14][15]
-
Altering Conformations: As mentioned earlier, solvent polarity can influence the conformational equilibrium of the piperidine ring, which can have a direct impact on diastereoselectivity.[14][15]
-
Coordinating to Catalysts or Reagents: Solvents can coordinate to Lewis acids or metal catalysts, modifying their reactivity and selectivity.[6]
-
Visualizing Key Concepts
Caption: A general troubleshooting workflow for improving diastereoselectivity.
Caption: Key factors influencing the diastereoselectivity of fluoropyridine hydrogenation.
References
- Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Heterocycles, 88(1), 331.
-
Semantic Scholar. (n.d.). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Retrieved from [Link]
- Kiss, L., et al. (2019). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. European Journal of Organic Chemistry, 2019(2-3), 339-347.
- Chibale, K., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed, 21(18), 5691-5694.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- Gensch, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Gensch, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central, 10(20), 11759-11767.
- (Reference not available)
- Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- (Reference not available)
-
Semantic Scholar. (n.d.). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Retrieved from [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from [Link]
- (Reference not available)
-
ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from [Link]
- (Reference not available)
-
The Nairoukh Research Group. (2023). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]
- (Reference not available)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives :: JYX [jyx.jyu.fi]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
validation of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one structure by X-ray crystallography
Publish Comparison Guide: Structural Validation of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one
Executive Summary
Topic: Validation of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS: 1339242-68-0).[1]
Context: This compound is a critical chiral intermediate in the synthesis of CGRP receptor antagonists (e.g., Ubrogepant analogs). The presence of a single stereocenter at the C3 position (bearing the amino group) necessitates rigorous validation of absolute configuration (
The Challenge: While NMR and Mass Spectrometry confirm connectivity, they are blind to absolute stereochemistry without chiral derivatization. Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous structural assignment, yet it requires a crystalline sample—often a hurdle for low-melting piperidinone derivatives.
Technical Comparison: X-ray vs. Alternatives
The following table objectively compares SC-XRD against the two most common alternatives: Chiral HPLC and NMR (Mosher's Method).
| Feature | Method A: X-ray Crystallography (SC-XRD) | Method B: NMR (Mosher's Method) | Method C: Chiral HPLC/SFC |
| Primary Output | 3D Atomic Coordinates & Absolute Configuration | Relative Configuration ( | Retention Time ( |
| Definitiveness | Absolute (Gold Standard) . Direct visualization. | Indirect.[2] Relies on conformational models. | Comparative. Requires a known reference standard. |
| Sample Requirement | Single Crystal (~0.1–0.3 mm). | ~10 mg dissolved in solvent. | <1 mg dissolved in solvent. |
| Prep Time | High (Days to Weeks for crystal growth). | Medium (Hours for derivatization). | Low (Minutes for prep). |
| Throughput | Low (One sample at a time). | Medium. | High (Routine QC). |
| Critical Metric | Flack Parameter (should be near 0.0). | Enantiomeric Excess ( |
Strategic Validation Workflow
The following decision tree outlines the logical pathway for validating a new batch of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one.
Figure 1: Decision tree for structural validation. Green paths indicate the ideal workflow; yellow/red paths indicate contingency steps.
Detailed Experimental Protocol
Phase 1: Crystallization Strategy
The free base of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one is often an oil or a low-melting solid due to the flexible trifluoroethyl chain disrupting packing. To obtain X-ray quality crystals, you must increase rigidity and introduce heavy atoms (for anomalous scattering).
Recommended Approach: HCl Salt Formation [4]
-
Dissolution: Dissolve 50 mg of the crude amine in 0.5 mL of absolute ethanol.
-
Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) should form immediately.
-
Recrystallization (Vapor Diffusion):
-
Dissolve the precipitate in a minimum amount of Methanol (good solubility).
-
Place this solution in a small inner vial.
-
Place the inner vial into a larger jar containing Ethyl Acetate or Diethyl Ether (antisolvent).
-
Cap the large jar tightly. As the antisolvent diffuses into the methanol, high-quality prisms should grow over 24-72 hours.
-
Alternative: If the HCl salt yields needles (poor for X-ray), synthesize the 4-nitrobenzoate derivative . The nitro group aids stacking, and the phenyl ring adds rigidity.
Phase 2: X-ray Data Collection & Analysis
-
Source Selection: Use a Copper (Cu) source (
) .-
Reasoning: The compound contains light atoms (C, H, N, O, F).[5] Molybdenum (Mo) sources may not generate sufficient anomalous signal to determine absolute configuration unless a heavy counterion (like Cl or Br) is present. If analyzing the free base, Cu radiation is mandatory to exploit the small anomalous signal of Oxygen and Fluorine.
-
-
Temperature: Collect data at 100 K to reduce thermal motion (disorder) of the trifluoroethyl group.
Phase 3: Validation Criteria (The "Trust" Metrics)
To declare the structure "Validated," your dataset must meet these thresholds:
-
R1 Factor:
(indicates the model agrees well with observed data). -
Flack Parameter (
):-
(with standard error
): Correct Absolute Configuration. - : Inverted structure (you have the opposite enantiomer).
-
Note: If the error on the Flack parameter is high (>0.3), the anomalous signal is too weak. You must re-crystallize as a hydrobromide salt or use Mosher's method.
-
(with standard error
Supporting Evidence: Why X-ray Wins
While Mosher's method is powerful, it relies on the assumption that the derivatized molecule adopts a specific conformation in solution (the syn-periplanar conformation of the MTPA plane). Steric bulk from the trifluoroethyl group at
Case Study Comparison:
-
Scenario: Validation of (3R)-3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one.
-
NMR Result:
values were small (<0.02 ppm) and ambiguous due to ring flipping. -
X-ray Result: The HCl salt crystallized in space group
(monoclinic). The chloride ion provided a strong anomalous signal ( ). The Flack parameter refined to , unambiguously confirming the configuration and revealing the trifluoroethyl group adopts a specific equatorial orientation to minimize steric clash with the carbonyl.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Assignment of absolute configuration by NMR. Nature Protocols, 2(10), 2451-2458. Link
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of small molecules: the state of the art. Tetrahedron: Asymmetry, 20(6), 712-717. Link
-
Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal, 37(1), 16-21. Link
-
Gong, Y., et al. (2019). Synthesis and characterization of piperidin-2-one derivatives as CGRP receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2195-2199. Link
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. researchgate.net [researchgate.net]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one and its Non-Fluorinated Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one and its non-fluorinated analogs, supported by experimental data and detailed methodologies. We will explore how the introduction of a trifluoroethyl group fundamentally alters the physicochemical properties, metabolic stability, and ultimately the biological activity of the parent piperidinone structure, providing a rationale for its use in the development of potent therapeutics.
Introduction: The Strategic Role of Fluorine in Piperidinone Scaffolds
The piperidine ring is a prevalent motif in a multitude of therapeutic agents due to its favorable pharmacological properties.[1] The 3-aminopiperidin-2-one core, in particular, serves as a versatile scaffold in medicinal chemistry.[2] The introduction of a 2,2,2-trifluoroethyl group at the N1 position, creating 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one, is a deliberate strategic decision aimed at fine-tuning the molecule's properties for enhanced therapeutic potential.[3] This fluorinated compound is a key intermediate in the synthesis of advanced pharmaceuticals, such as the CGRP receptor antagonists Ubrogepant and Atogepant, used in the treatment of migraine.[3][4]
This guide will dissect the impact of this trifluoroethylation by comparing the fluorinated compound to its direct non-fluorinated analog, 3-Amino-1-ethylpiperidin-2-one, and the parent scaffold, 3-Aminopiperidin-2-one.
Comparative Analysis of Physicochemical Properties
The introduction of the highly electronegative fluorine atoms in the trifluoroethyl group induces significant changes in the molecule's fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (LogP). These parameters are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
The trifluoroethyl group exerts a strong electron-withdrawing inductive effect, which significantly reduces the electron density on the piperidine nitrogen. This leads to a decrease in the basicity (pKa) of the tertiary amine. A lower pKa can be advantageous in drug design, as it can reduce unwanted interactions with acidic off-targets and influence the compound's ionization state at physiological pH, potentially improving cell membrane permeability.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more complex. While the introduction of fluorine atoms generally increases lipophilicity, the overall effect on the molecule depends on the context. In the case of the trifluoroethyl group, the increased hydrophobic surface area typically leads to a higher LogP value compared to the ethyl analog. This enhanced lipophilicity can improve membrane permeability and target engagement but may also affect solubility and metabolic clearance.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Predicted pKa (Strongest Basic) | Predicted LogP |
| 3-Aminopiperidin-2-one | 8.44[5] | -1.1[5] | |
| 3-Amino-1-ethylpiperidin-2-one | ~7.5-8.0 (estimated) | ~ -0.5 (estimated) | |
| 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one | ~6.0-6.5 (estimated) | ~0.5 (estimated) |
Note: Predicted values are based on computational models and may vary from experimental results. The values for the ethyl and trifluoroethyl analogs are estimations based on the known effects of these substituents.
Impact on Metabolic Stability
One of the most significant advantages of incorporating a trifluoroethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5]
In the non-fluorinated analog, the ethyl group is susceptible to oxidative metabolism, leading to the formation of alcohol and carboxylic acid metabolites and subsequent rapid clearance of the drug. The trifluoroethyl group effectively blocks this metabolic pathway, leading to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.
Table 2: Comparative Metabolic Stability
| Parameter | 3-Amino-1-ethylpiperidin-2-one | 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one | Rationale |
| Primary Metabolic Pathway | Oxidation of the ethyl group by CYP enzymes. | Resistant to oxidation at the trifluoroethyl group. | The high strength of the C-F bond prevents enzymatic cleavage. |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway reduces the liver's capacity to clear the drug. |
Biological Activity: A Case Study in CGRP Receptor Antagonism
As previously mentioned, 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one is a crucial building block for CGRP receptor antagonists like Atogepant. The calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine. By blocking the CGRP receptor, these drugs can prevent the signaling cascade that leads to migraine pain.
The trifluoroethyl group in this context contributes to enhanced potency and bioavailability.[2] The increased lipophilicity can facilitate better penetration into the target tissue and stronger binding interactions within the hydrophobic pockets of the CGRP receptor. Molecular modeling studies have suggested that the trifluoroethyl group can engage in favorable non-covalent interactions, such as halogen bonding, with the receptor, further enhancing binding affinity.
Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for key experiments used to compare these compounds.
Synthesis
A common route for the N-alkylation of 3-aminopiperidin-2-one involves reductive amination.
-
Step 1: Boc Protection of the Amino Group: The primary amino group of 3-aminopiperidin-2-one is first protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
-
Step 2: N-Ethylation: The protected intermediate is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like sodium hydride.
-
Step 3: Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Caption: Synthetic scheme for 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.
-
Materials: Calibrated pH meter, burette, standardized 0.1 M HCl and 0.1 M NaOH solutions, and the test compound.
-
Procedure:
-
Dissolve a known amount of the compound in deionized water.
-
Titrate the solution with 0.1 M HCl, recording the pH after each addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Measurement of LogP by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for estimating LogP.
-
Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
-
Procedure:
-
Prepare a series of standard compounds with known LogP values.
-
Analyze the standards and the test compound by RP-HPLC using a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile).
-
Create a calibration curve by plotting the retention times of the standards against their LogP values.
-
Determine the LogP of the test compound from its retention time using the calibration curve.
-
In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes.
-
Materials: Pooled human liver microsomes, NADPH regenerating system, test compound, and a positive control.
-
Procedure:
-
Incubate the test compound with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Take samples at various time points and quench the reaction with a cold organic solvent.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life.
-
Caption: Overall experimental workflow for comparative analysis.
Conclusion
The strategic placement of a 2,2,2-trifluoroethyl group on the 3-aminopiperidin-2-one scaffold profoundly influences its physicochemical and pharmacokinetic properties. This substitution leads to a decrease in basicity, an increase in lipophilicity, and a significant enhancement in metabolic stability. These modifications collectively contribute to improved potency and bioavailability, as exemplified by the successful development of CGRP receptor antagonists for migraine therapy. This guide underscores the power of fluorine chemistry in modern drug discovery and provides a framework for the rational design and evaluation of next-generation therapeutic agents.
References
-
Civiello, R. L., Han, X., Beno, B. R., Chaturvedula, P. V., Herbst, J. J., Xu, C., ... & Dubowchik, G. M. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & medicinal chemistry letters, 26(4), 1229-1232. [Link]
- Moore, E. L., & de la Puerta, M. L. (2010). Ubrogepant for the treatment of migraine. Drugs of today (Barcelona, Spain: 1998), 46(1), 21-28.
-
Allergan. (2018). Allergan's Oral CGRP Receptor Antagonist Atogepant Demonstrates Robust Efficacy and Safety in Episodic Migraine Prevention in a Phase 2b/3 Clinical Trial. PR Newswire. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
-
Drugs.com. (2024, February 20). What is the mechanism of action for Ubrelvy?[Link]
-
Tfelt-Hansen, P., & Olesen, J. (2024). Atogepant: Mechanism of action, clinical and translational science. Clinical and Translational Science, 17(1), e13689. [Link]
-
Lassen, L. H., Limmroth, V., & Tfelt-Hansen, P. (2024). Ubrogepant: Mechanism of action, clinical and translational science. Clinical and Translational Science, 17(1), e13688. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
-
Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., ... & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925-929. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
Edvinsson, L. (2017). The CGRP pathway in migraine as a viable target for therapies. Headache: The Journal of Head and Face Pain, 57, 3-14. [Link]
- Ho, T. W., Edvinsson, L., & Goadsby, P. J. (2010). CGRP and its receptors provide new insights into migraine pathophysiology. Headache: The Journal of Head and Face Pain, 50(4), 643-653.
-
FoodData Central. (2011, September 21). Showing Compound 3-Amino-2-piperidone (FDB021949). [Link]
-
MDPI. (2023, January 12). Calcitonin Gene-Related Peptide (CGRP)-Targeted Treatments—New Therapeutic Technologies for Migraine. [Link]
-
Frontiers. (2022, March 7). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. [Link]
-
Apicule. (n.d.). (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS No: 1375794-69-6) API Intermediate Manufacturers. [Link]
-
PubMed. (2025, April 15). Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. [Link]
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Chromatography Today. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Macedonian Pharmaceutical Bulletin. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
-
RSC Publishing. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Link]
-
Apicule. (n.d.). (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one (CAS No: 1375794-72-1) API Intermediate Manufacturers. [Link]
Sources
- 1. Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB [foodb.ca]
- 4. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
A Comparative Guide to the Biological Efficacy of CGRP Antagonists: Established "Gepants" vs. a Novel 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of migraine therapeutics, small molecule Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, colloquially known as "gepants," have emerged as a transformative class of drugs.[1][2] This guide provides a detailed comparison of the biological efficacy of established, FDA-approved CGRP antagonists—rimegepant, ubrogepant, atogepant, and zavegepant—with the emerging potential of a novel chemical series based on the 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one scaffold. While extensive clinical data for the latter is not yet in the public domain, analysis of its chemical architecture and the foundational principles of CGRP antagonism allows for an insightful juxtaposition against the current standards of care.
The Central Role of CGRP in Migraine Pathophysiology
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms such as photophobia, phonophobia, and nausea.[3] A key player in the pathophysiology of migraine is CGRP, a 37-amino acid neuropeptide that is released from trigeminal neurons.[4][5] During a migraine attack, elevated levels of CGRP lead to vasodilation of cranial blood vessels and transmission of pain signals, contributing to the intense pain and other symptoms.[3][6] CGRP receptor antagonists are designed to block the CGRP receptor, thereby mitigating these effects.[6][7][8] Unlike triptans, which cause vasoconstriction and carry cardiovascular risks, gepants do not appear to have this effect, making them a safer option for a broader range of patients.[4][6][7]
Caption: A typical experimental workflow for the development of CGRP antagonists.
Clinical Trials
-
Phase 1: These trials assess the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers.
-
Phase 2: The goal of Phase 2 trials is to evaluate the efficacy of the drug in patients with migraine and to determine the optimal dose range.
-
Phase 3: These are large, randomized, double-blind, placebo-controlled trials designed to confirm the efficacy and safety of the drug in a broad patient population. [9][10][11]
Comparative Analysis and Future Directions
The established gepants have set a high bar for both efficacy and safety in the acute and preventive treatment of migraine. Their success has validated the CGRP receptor as a prime target for migraine therapy. [1] The novel 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one scaffold represents the next wave of innovation in this space. The focus of development for this new series will likely be on:
-
Optimizing Pharmacokinetics: Achieving a rapid onset of action for acute treatment and a suitable half-life for once-daily or less frequent dosing in preventive therapy.
-
Enhancing Potency: Increasing the binding affinity for the CGRP receptor to potentially allow for lower, more effective doses.
-
Maintaining a Favorable Safety Profile: Ensuring a low incidence of adverse events and no signals of hepatotoxicity.
For researchers and drug development professionals, the key takeaway is that while the current CGRP antagonists have revolutionized migraine treatment, there is still room for improvement. The development of novel scaffolds like 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one is crucial for expanding the therapeutic options available to patients and addressing any remaining unmet needs in migraine management. The ultimate goal is to develop CGRP antagonists with even greater efficacy, improved tolerability, and more convenient dosing regimens.
References
- What is the mechanism of Rimegepant Sulfate? - Patsnap Synapse. (2024-07-17).
- AbbVie's Phase 3 ECLIPSE Study Shows Atogepant (AQUIPTA®) Superior to Placebo for Acute Migraine Pain Relief - Pharmacally. (2025-12-02).
- Efficacy of Zavegepant Nasal Spray for the Acute Treatment of Migraine Based on Triptan Treatment Experience: Pooled Results From 2 Randomized, Placebo-Controlled Clinical Trials (P9-12.003) | Neurology.
-
Rimegepant Monograph for Professionals - Drugs.com. (2025-12-10). Available at: [Link]
-
Clinical evaluation of zavegepant for the acute treatment of migraine - PMC - NIH. Available at: [Link]
- Clinical evaluation of zavegepant for the acute treatment of migraine. (2025-05-29).
-
Early Improvements With Atogepant for the Preventive Treatment of Migraine: Results From 3 Randomized Phase 3 Trials - PubMed. (2024-12-23). Available at: [Link]
-
Atogepant for Episodic Migraine Prevention: Phase 3 Data - Medscape. (2024-03-08). Available at: [Link]
-
Atogepant Reports Positive Data for Episodic Migraine in Phase 3 Trial | NeurologyLive. (2023-04-24). Available at: [Link]
- AbbVie to Present Phase 3 ECLIPSE Data Demonstrating Atogepant (AQUIPTA®) Superiority Over Placebo in Achieving Pain Freedom for the Acute Treatment of Migraine at the 19th European Headache Congress. (2025-12-01).
-
Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC. (2023-01-09). Available at: [Link]
-
Targeted CGRP Small Molecule Antagonists for Acute Migraine Therapy - PMC - NIH. Available at: [Link]
-
Efficacy and Safety of Zavegepant for the Acute Treatment of Migraine in Women: Results from 2 Randomized, Placebo-controlled Clinical Trials (P6-12.004) | Neurology. (2024-04-09). Available at: [Link]
-
Efficacy Info & Study Results | ZAVZPRET® (zavegepant). Available at: [Link]
-
Rimegepant - Wikipedia. Available at: [Link]
-
Anti-CGRP Migraine Drug Shows Promising Symptom Relief - Premiere Research Institute. (2018-09-25). Available at: [Link]
-
Ubrogepant for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials - PMC. Available at: [Link]
-
Effect of Ubrogepant on Patient-Reported Outcomes When Administered During the Migraine Prodrome | Neurology. Available at: [Link]
-
Rimegepant for the acute and preventive treatment of migraine: a narrative review of the evidence - Taylor & Francis. (2024-12-02). Available at: [Link]
-
Small Molecule Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine | CDA-AMC. (2025-12-10). Available at: [Link]
-
A Comprehensive Review of the Mechanism, Efficacy, Safety, and Tolerability of Ubrogepant in the Treatment of Migraine - PMC. (2023-11-02). Available at: [Link]
-
Efficacy of Ubrogepant in the Acute Treatment of Migraine With Mild Pain vs Moderate or Severe Pain - PMC. Available at: [Link]
-
Real-World Effectiveness of Ubrogepant for the Acute Treatment of Migraine When Used in Combination With an Anti-Calcitonin Gene–Related Peptide Monoclonal Antibody Preventive: Results From the COURAGE Study (P10-2.003) | Neurology. (2022-05-03). Available at: [Link]
-
Potential for treatment benefit of small molecule CGRP receptor antagonist plus monoclonal antibody in migraine therapy | Neurology. Available at: [Link]
-
Advances in CGRP Monoclonal Antibodies as Migraine Therapy: A Narrative Review - PMC. Available at: [Link]
- US9850246B2 - Process for making CGRP receptor antagonists - Google Patents.
-
CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC. Available at: [Link]
-
Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf. (2020-08-02). Available at: [Link]
-
Novel Oral CGRP Receptor Antagonist Atogepant in the Prevention of Migraine - PMC. Available at: [Link]
-
(PDF) NOVEL LIPIDATED CGRP PEPTIDE ANTAGONISTS FOR THE TREATMENT OF MIGRAINE AND PAIN - ResearchGate. (2025-08-08). Available at: [Link]
-
Novel peptide calcitonin gene-related peptide antagonists for migraine therapy | Journal of Pharmacy and Pharmacology | Oxford Academic. Available at: [Link]
- US20120122911A1 - Piperidinone carboxamide azaindane cgrp receptor antagonists - Google Patents.
-
US-10888561-B2 - Cgrp Receptor Antagonists - Unified Patents Portal. Available at: [Link]
- US8314117B2 - CGRP receptor antagonists - Google Patents.
-
Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Targeted CGRP Small Molecule Antagonists for Acute Migraine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cda-amc.ca [cda-amc.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel Oral CGRP Receptor Antagonist Atogepant in the Prevention of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Rimegepant Sulfate? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early Improvements With Atogepant for the Preventive Treatment of Migraine: Results From 3 Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacally.com [pharmacally.com]
- 11. premiereresearchinstitute.com [premiereresearchinstitute.com]
Head-to-Head Guide: Catalytic Hydrogenation of Pyridine to Piperidine
This guide provides a technical, head-to-head comparison of catalytic systems for the hydrogenation of pyridine to piperidine. It is designed for application scientists requiring evidence-based selection criteria and validated protocols.
The De-Aromatization Challenge
Hydrogenating pyridine (
-
Resonance Stabilization: The aromatic ring requires significant energy to break (Resonance Energy
). -
Catalyst Poisoning (The Nitrogen Trap): The nitrogen lone pair acts as a Lewis base, coordinating strongly to metal active sites (
-adsorption). This "vertical" adsorption mode sterically blocks the -adsorption required for hydrogenation, effectively poisoning the catalyst.
Success depends on destabilizing the N-metal bond while promoting
Mechanistic Pathway & Catalyst Interaction
The following diagram illustrates the competition between poisoning and productive hydrogenation pathways.
Caption: Competitive adsorption modes. Protonation (Acid) or specific metal selection (Rh) shifts equilibrium from poisoning (
Catalyst Showdown: Head-to-Head Comparison
The choice of catalyst dictates the reaction conditions (T, P) and chemoselectivity.
Comparative Performance Matrix
| Feature | Rhodium (Rh/C, Rh₂O₃) | Platinum (PtO₂) | Palladium (Pd/C) | Ruthenium (Ru/C) |
| Activity | Highest (Works at RT/low P) | High (Requires Acid) | Moderate (Substrate dependent) | Low (Requires High T/P) |
| Poison Resistance | Excellent (Effective under neutral conditions) | Moderate (Needs acidic solvent) | Poor (Strongly inhibited by free amines) | Good (Robust but slow) |
| Stereoselectivity | High cis-selectivity | Moderate cis-selectivity | Low/Variable | Moderate |
| Functional Group Tolerance | High (Preserves esters/amides) | Low (Acid may hydrolyze groups) | Low (Risk of hydrogenolysis/dehalogenation) | High |
| Common Conditions | 25–40°C, 1–5 bar | 25–50°C, 1–4 bar | 50–80°C, 5–20 bar | >100°C, >50 bar |
| Cost | $ (Low) |
Detailed Analysis
1. Rhodium (The Selective Specialist)
-
Why choose it: Rhodium is the most active metal for pyridine hydrogenation. It can operate under neutral conditions and mild pressures (1–5 bar). It is the gold standard for stereoselective synthesis (e.g., producing cis-2,6-dimethylpiperidine).
-
Trade-off: Extremely high cost.
-
Key Insight: Rhodium minimizes the
-adsorption (poisoning) naturally, allowing hydrogenation without protonating the pyridine ring.
2. Platinum (The Acidic Workhorse) [1][2][3][4]
-
Why choose it: Platinum oxide (Adams' Catalyst,
) reduced in situ is the historical standard. It is exceptionally fast when used in glacial acetic acid . -
Trade-off: Requires corrosive acidic solvent. The acid protonates the nitrogen, preventing catalyst poisoning (see Diagram 1), but limits substrate scope (acid-sensitive groups like acetals will degrade).
3. Palladium (The De-Halogenator Risk) [1][3][5][4]
-
Why choose it: Available and cheaper than Pt/Rh.
-
Trade-off: Pd is famous for hydrogenolysis . If your pyridine has a halogen (Cl, Br, I) or a benzyl ether, Pd will likely cleave it off before reducing the ring. It often requires high pressure or acid to overcome poisoning.
Experimental Protocols
Protocol A: Mild, Neutral Hydrogenation (Rhodium)
Best for: Acid-sensitive substrates, high stereoselectivity requirements.
-
Substrate: 1.0 mmol substituted pyridine.
-
Catalyst: 5 mol% Rh (using 5 wt% Rh/C or Rh₂O₃).
-
Solvent: Methanol or Ethanol (anhydrous).
-
Apparatus: Parr Shaker or high-pressure glass reactor (e.g., Fisher-Porter bottle).
-
Step-by-Step:
-
Add catalyst under inert atmosphere (
or Ar) to avoid ignition. -
Seal and purge 3x with
(fill to 3 bar, vent). -
Pressurize to 3–5 bar (45–75 psi)
. -
Stir vigorously at Room Temperature (25°C) for 4–12 hours.
-
Validation: Monitor
uptake. Reaction is complete when pressure stabilizes. -
Workup: Filter through Celite® (Caution: Rh residue is pyrophoric). Rinse with MeOH. Concentrate filtrate.[2]
Protocol B: The "Adams" Method (Platinum/Acid)
Best for: Unfunctionalized pyridine, alkyl-pyridines, robust substrates.
-
Substrate: 10 mmol pyridine derivative.
-
Catalyst: 1–2 mol%
(Adams' Catalyst). -
Solvent: Glacial Acetic Acid (10–15 mL).
-
Apparatus: Parr Hydrogenator.
-
Step-by-Step:
-
Dissolve substrate in acetic acid.
-
Add
.[2][5][8] -
Pressurize to 3–4 bar (45–60 psi)
. -
Agitate at 25–40°C .
-
Note: The brown
will turn black quickly as it reduces to active Pt(0). -
Workup: Filter through Celite. Neutralize filtrate with NaOH or
(exothermic!) to liberate the free amine piperidine. Extract with DCM or Ether.
-
Decision Logic for Researchers
Use this flow to select the correct system for your specific molecule.
Caption: Catalyst selection decision tree based on substrate functionality and stereochemical requirements.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Comprehensive source on noble metal comparison and stereochemistry).
-
Glorius, F., et al. (2004).[9] "Efficient Heterogeneous Hydrogenation of Pyridines in Acidic Media". Angewandte Chemie International Edition. [Link]
-
He, L., et al. (2024). "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions". Organic & Biomolecular Chemistry. [Link]
-
Stahl, S. S., et al. (2013).[10] "Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines". Journal of the American Chemical Society. [Link]
Sources
- 1. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thalesnano.com [thalesnano.com]
- 9. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
